![molecular formula C10H10BrClN2S B1448259 3-烯丙基-6-氯苯并[d]噻唑-2(3H)-亚胺氢溴酸盐 CAS No. 1820587-63-0](/img/structure/B1448259.png)

3-烯丙基-6-氯苯并[d]噻唑-2(3H)-亚胺氢溴酸盐

描述

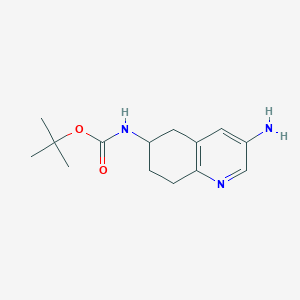

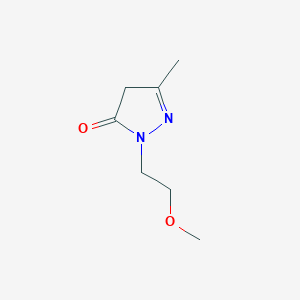

3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide is a useful research compound. Its molecular formula is C10H10BrClN2S and its molecular weight is 305.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎和止痛应用

该化合物已被评估作为抗炎和止痛剂的潜力。研究表明,苯并噻唑衍生物,包括 3-烯丙基-6-氯苯并[d]噻唑-2(3H)-亚胺氢溴酸盐,在减少炎症和疼痛方面显示出显着的活性。 这在非甾体抗炎药 (NSAID) 的开发中尤为重要,其旨在最大限度地减少胃肠道副作用,同时保持治疗效果 .

溃疡形成活性

除了抗炎特性外,该化合物还因其溃疡形成作用或其潜在的引起溃疡的能力而被研究。 研究结果表明,与标准药物相比,该化合物对胃肠道粘膜的溃疡形成和刺激作用较低,使其成为更安全的 NSAID 开发的理想候选药物 .

脂质过氧化活性

该化合物的衍生物在药理学上已被评估其抑制脂质过氧化能力。这是一个过程,自由基从细胞膜中的脂质中“窃取”电子,导致细胞损伤。 抑制该过程对于预防与氧化应激相关的疾病至关重要 .

抗菌活性

该化合物的衍生物在抑制各种细菌和真菌菌株的生长方面显示出令人鼓舞的结果。 这包括对革兰氏阳性和革兰氏阴性细菌以及几种真菌的活性,表明其作为广谱抗菌剂的潜在用途 .

杂化分子的合成

该化合物已被用于合成杂化分子,这些分子将不同的药效基团结合在一个结构中。 这种方法可能导致具有增加的抗菌活性的化合物,这对于控制由多种病原体引起的感染性疾病至关重要 .

发光的光学特性

对该化合物衍生物的光学特性的研究揭示了在发光领域潜在的应用。 这些发现为其在开发用于光学器件或传感器的新材料方面的应用开辟了可能性 .

作用机制

Target of Action

Similar compounds, such as n-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole, have been shown to interact with cyclo-oxygenase (cox) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This could result in anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may disrupt this pathway, reducing the production of these inflammatory mediators .

Result of Action

Similar compounds have shown significant anti-inflammatory and analgesic activities . They have also demonstrated low ulcerogenic and irritative action on the gastrointestinal mucosa .

生化分析

Biochemical Properties

3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are significant as they influence the biosynthesis of prostaglandins, which are involved in inflammation and pain mediation. The compound’s ability to inhibit COX-2 while sparing COX-1 makes it a potential candidate for anti-inflammatory applications .

Cellular Effects

The effects of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the production of prostaglandins . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its anti-inflammatory effects over extended periods, although its potency may decrease with time .

Dosage Effects in Animal Models

The effects of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable adverse effects . At higher doses, it can cause toxicity, including gastrointestinal irritation and liver damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other drugs and dietary factors .

Transport and Distribution

The transport and distribution of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors and other regulatory proteins . The localization of the compound is directed by specific targeting signals and post-translational modifications that guide it to specific cellular compartments .

属性

IUPAC Name |

6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h2-4,6,12H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBYQCKNGKVMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Cl)SC1=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820587-63-0 | |

| Record name | 2(3H)-Benzothiazolimine, 6-chloro-3-(2-propen-1-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820587-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)

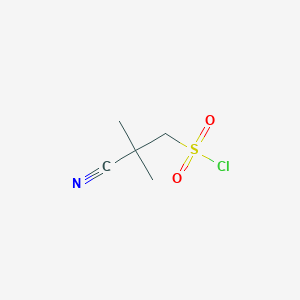

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)

![tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B1448187.png)

![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)

![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)

![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)